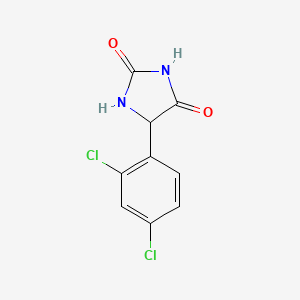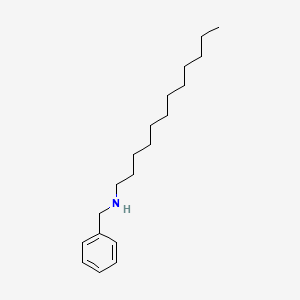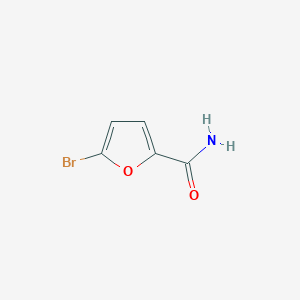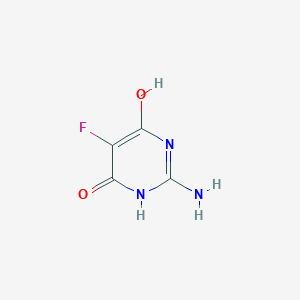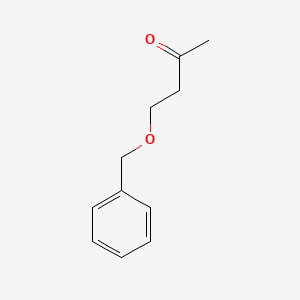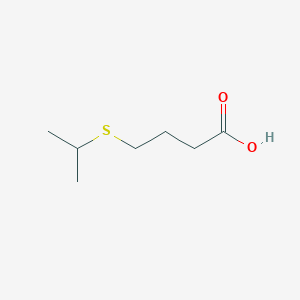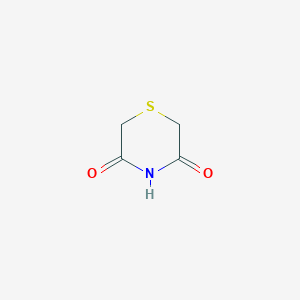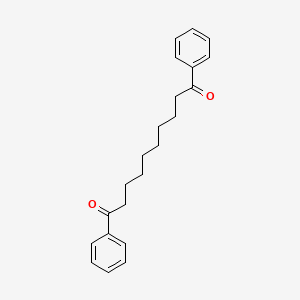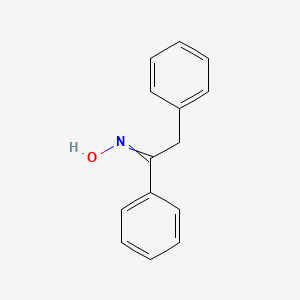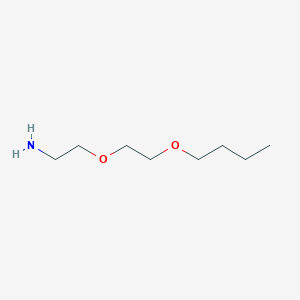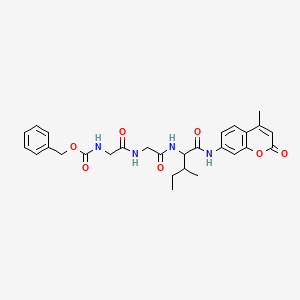
7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin
Descripción general
Descripción
The compound "7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin" is a derivative of 7-amino-4-methylcoumarin, which is a fluorescent marker used for the sensitive detection of proteinases . The compound is likely to be used in biochemical assays and could have applications in the study of enzyme kinetics and substrate specificity.
Synthesis Analysis
The synthesis of 7-amino-4-methylcoumarin derivatives involves several steps, starting from basic coumarin structures. A new synthesis method for 7-amino-4-methylcoumarin has been proposed, which starts from m-aminophenol and involves acylation, condensation with acetoacetic ester, and heating with concentrated alkali to yield the final product . This method could potentially be adapted to synthesize the specific benzyloxycarbonylglycyl-glycyl-leucyl derivative by introducing the peptide moiety at the appropriate step in the synthesis.
Molecular Structure Analysis
The molecular structure of coumarin derivatives is characterized by the presence of a benzopyrone backbone. The specific substitution at the 7-amino position with a peptide chain would influence the molecular conformation and potentially the fluorescence properties of the compound. The structure of similar compounds has been identified using techniques such as IR, NMR, and MS analysis .
Chemical Reactions Analysis
7-Aminocoumarins can undergo various chemical reactions. For instance, they can react with triethyloxonium tetrafluoroborate to form benzopyrylium salts, which can further react with sodium derivatives of compounds containing an active methylene group to yield substituted 2-methylene-2H-1-benzopyrans . The specific benzyloxycarbonylglycyl-glycyl-leucyl derivative would likely have different reactivity due to the presence of the peptide chain.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-amino-4-methylcoumarin derivatives are influenced by their substituents. The fluorescence properties are of particular interest for biochemical applications. The spectral-luminescence characteristics of these compounds are important for their use as fluorescent probes . The introduction of a peptide chain at the 7-amino position would modify these properties, potentially enhancing the specificity and sensitivity of the compound for proteinase detection .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated that derivatives of 7-amino-4-methylcoumarin, which is structurally similar to 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin, exhibit significant antimicrobial activity. These derivatives have shown inhibitory effects against various bacterial strains, suggesting their potential as potent antimicrobial agents (Al-Rifai et al., 2011).
Antitubercular Agent
Coumarin derivatives have been evaluated for their antitubercular activity. 7-Amino-4-methylcoumarin and its acyl amino derivatives displayed low minimum inhibitory concentrations (MICs) against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, highlighting their potential as antitubercular agents (Tandon et al., 2011).
Antifouling Properties
Studies have explored the use of 7-amino-4-methylcoumarin in developing antifouling coatings for marine equipment. Its incorporation into polyurethane coatings demonstrates a synergistic effect of fluorescence antifouling and contact bacteriostasis, offering an environmentally friendly antifouling strategy (Hongyu et al., 2020).
Alzheimer's Disease Treatment
Novel 7-benzyloxycoumarin-based compounds, similar to 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin, have shown promising acetylcholinesterase inhibitory activity, suggesting potential use in Alzheimer's disease treatment. These compounds exhibited better inhibitory activity than donepezil, a known Alzheimer's drug (Amin et al., 2021).
Antioxidant Properties
4-Methylcoumarins, including derivatives, have demonstrated strong antioxidant and radical-scavenging properties. Their potential as therapeutic candidates for conditions characterized by free radical overproduction has been highlighted (Morabito et al., 2010).
Aminopeptidase Activity
Aminoacyl-7-amino-4-methylcoumarin derivatives have been used to study aminopeptidase activity in human skeletal muscle. The hydrolysis of these derivatives occurs mainly via major aminopeptidases rather than specific enzymes, providing insight into aminopeptidase function (Lauffart & Mantle, 1988).
Drug Solubility Studies
The solubility of 7-amino-4-methylcoumarin in various aqueous co-solvent mixtures has been analyzed to understand drug-solvent interactions and solubility variations, aiding in the development of pharmaceutical formulations (Farajtabar & Zhao, 2020).
Propiedades
IUPAC Name |
benzyl N-[2-[[2-[[3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O7/c1-4-17(2)26(27(36)31-20-10-11-21-18(3)12-25(35)39-22(21)13-20)32-24(34)15-29-23(33)14-30-28(37)38-16-19-8-6-5-7-9-19/h5-13,17,26H,4,14-16H2,1-3H3,(H,29,33)(H,30,37)(H,31,36)(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGGCCQOBMCUKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70913653 | |
| Record name | 11-(Butan-2-yl)-3,6,9-trihydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-1-phenyl-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70913653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin | |
CAS RN |
97792-39-7 | |
| Record name | 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097792397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-(Butan-2-yl)-3,6,9-trihydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-1-phenyl-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70913653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



